molecular formula C7H8N2O2 B12994378 [1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine

Cat. No.: B12994378
M. Wt: 152.15 g/mol
InChI Key: HFVGGZKIYLOLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine is a chemical compound with a unique structure that includes a dioxolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with the GABA A receptor and its potential anticonvulsant activity make it particularly noteworthy in medicinal chemistry.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

[1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H8N2O2/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3H,2,4,8H2

InChI Key

HFVGGZKIYLOLDX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=NC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.